BenchChemオンラインストアへようこそ!

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid

Regioisomer Hydrogen-bond geometry Medicinal chemistry building block

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid (CAS 1545863-47-5), also named 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid, is a heterocyclic building block characterized by a fused pyrazole-oxazepine bicyclic core bearing a carboxylic acid substituent at the 3-position. With a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol, it belongs to the broader class of tetrahydropyrazolo-oxazepine carboxylic acids that serve as versatile intermediates in medicinal chemistry and chemical biology.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 1545863-47-5
Cat. No. B2843438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid
CAS1545863-47-5
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESC1CCOC2=C(C=NN2C1)C(=O)O
InChIInChI=1S/C8H10N2O3/c11-8(12)6-5-9-10-3-1-2-4-13-7(6)10/h5H,1-4H2,(H,11,12)
InChIKeyJBBJTLCJMYTHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid: Procurement-Oriented Baseline Profile


5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid (CAS 1545863-47-5), also named 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid, is a heterocyclic building block characterized by a fused pyrazole-oxazepine bicyclic core bearing a carboxylic acid substituent at the 3-position . With a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol, it belongs to the broader class of tetrahydropyrazolo-oxazepine carboxylic acids that serve as versatile intermediates in medicinal chemistry and chemical biology . The compound is commercially available at 98% purity from multiple suppliers, positioning it as a research-grade synthetic intermediate rather than a fully characterized bioactive probe .

Why Generic Substitution Fails for 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic Acid


Within the tetrahydropyrazolo-oxazepine carboxylic acid family, the position of the carboxylic acid group is not interchangeable. The 3-carboxylic acid regioisomer (CAS 1545863-47-5) places the carboxylate at a distinct vector and electronic environment on the pyrazole ring compared to the 2-carboxylic acid analog (CAS 1509569-48-5), altering hydrogen-bond donor/acceptor geometry, metal-chelating capacity, and the orientation of downstream amide or ester derivatives . The fully saturated 5,6,7,8-tetrahydro oxazepine ring further distinguishes this scaffold from aromatic or partially unsaturated analogs (e.g., dihydrobenzo-fused variants), imparting greater conformational flexibility and distinct physicochemical properties such as solubility and logP . These structural nuances mean that substituting the 3-carboxylic acid with its 2-carboxylic acid regioisomer, the 3-carbaldehyde, the 3-amine, or ring-contracted analogs (e.g., pyrazolo-oxazine carboxylates) will yield a different chemical entity with non-equivalent reactivity and biological recognition, precluding simple one-for-one interchange in synthesis or screening campaigns .

Quantitative Differentiation Evidence: 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic Acid vs. Closest Analogs


Regioisomeric Carboxylic Acid Position: 3-COOH vs. 2-COOH Direct Comparison

The target compound bears the carboxylic acid at the 3-position of the pyrazolo[3,2-b][1,3]oxazepine ring system, whereas its closest commercially available analog (CAS 1509569-48-5) carries the carboxylate at the 2-position . This positional shift alters the spatial orientation of the carboxylate group relative to the oxazepine oxygen, affecting both intramolecular hydrogen-bonding potential and the trajectory of derivatives formed via amide coupling or esterification. No head-to-head biological comparison between the 3-COOH and 2-COOH regioisomers has been published; however, regioisomeric carboxylic acids on heteroaromatic scaffolds routinely exhibit divergent binding affinities, metabolic stability, and solubility profiles in medicinal chemistry campaigns .

Regioisomer Hydrogen-bond geometry Medicinal chemistry building block

Functional Group Differentiation: Carboxylic Acid vs. Aldehyde and Amine Analogs

The target 3-carboxylic acid offers a direct handle for amide bond formation, esterification, and reduction to the primary alcohol without the oxidative step required when starting from the 3-carbaldehyde analog (5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde) . The 3-amine analog (5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride) provides a nucleophilic amine for reverse-amide or urea formation, representing a complementary rather than equivalent synthetic strategy . Quantitative comparison of synthetic step efficiency: converting the aldehyde to the carboxylic acid requires an oxidation step (e.g., KMnO4, CrO3, or Pinnick oxidation), whereas the carboxylic acid is directly available for coupling, saving one synthetic transformation in library production [1].

Functional group interconversion Synthetic utility Derivatization handle

Pyrazolo-Oxazepine Scaffold: Validated Biological Relevance via GSDMD Inhibition

The pyrazolo-oxazepine scaffold has been independently validated in a high-profile chemical biology study. A small molecule based on the pyrazolo-oxazepine core was identified from a chemical library screen as an efficient blocker of GSDMD-mediated pyroptotic cell death and neutrophil extracellular trap (NET) formation in human cells [1]. A separate study published concurrently also reported a pyrazolo-oxazepine scaffold-based molecule as an inhibitor of GSDMD [2]. While the specific inhibitor in these studies is not identical to the target 3-carboxylic acid building block, the scaffold itself—comprising the fused pyrazole-oxazepine bicyclic system present in CAS 1545863-47-5—is the pharmacophoric core responsible for this activity. This provides class-level validation that the pyrazolo[3,2-b][1,3]oxazepine scaffold, when appropriately elaborated, can engage biologically relevant targets involved in inflammatory cell death [1].

GSDMD Pyroptosis Neutrophil extracellular traps Inflammation

Purity Benchmarking: 98% Assay vs. Industry-Standard Building Block Specifications

The target compound is supplied at 98% purity as verified by the vendor Leyan (Product No. 1517859) . This exceeds the 95% purity specification commonly offered for the regioisomeric 2-carboxylic acid analog (CAS 1509569-48-5) from multiple suppliers . For building blocks used in fragment-based drug discovery or as synthetic intermediates in multi-step sequences, higher purity reduces the risk of side reactions, simplifies purification of downstream products, and improves batch-to-batch reproducibility in biological assays .

Purity Quality control Reproducibility Procurement specification

Ring Saturation and Conformational Flexibility vs. Aromatic and Ring-Contracted Analogs

The fully saturated 5,6,7,8-tetrahydro oxazepine ring in the target compound provides higher sp3 carbon fraction (Fsp3) compared to aromatic-fused analogs such as the dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine series . This saturation increases three-dimensionality and conformational flexibility, properties associated with improved solubility, lower melting points, and more favorable pharmacokinetic profiles in drug discovery [1]. Ring-contracted analogs such as 2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid, which replace the seven-membered oxazepine with a six-membered oxazine, exhibit different ring strain, conformational preferences, and hydrogen-bond acceptor geometry due to the altered oxygen lone pair orientation .

Conformational flexibility Fsp3 Physicochemical property Scaffold diversity

Carboxylic Acid as a Synthetic Hub: Derivatization Versatility Compared to Ester and Aldehyde Precursors

The 3-carboxylic acid functional group enables direct participation in the most common medicinal chemistry reactions: amide bond formation (HATU, EDC/HOBt), esterification, reduction to alcohol, Curtius rearrangement to amines, and conversion to acyl hydrazides for heterocycle synthesis [1]. In contrast, the ethyl ester analogs (e.g., ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate, CAS 2104985-38-6) require an additional hydrolysis step to liberate the free acid, and the aldehyde analog requires oxidation . The free carboxylic acid also facilitates salt formation for improved aqueous solubility during biological testing .

Amide coupling Parallel synthesis Click chemistry Fragment elaboration

Optimal Application Scenarios for 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic Acid Procurement


Fragment-Based Drug Discovery Targeting GSDMD-Mediated Pyroptosis and NETosis

Researchers investigating inhibitors of gasdermin D (GSDMD) pore formation or neutrophil extracellular trap (NET) release can employ this 3-carboxylic acid building block as a core scaffold for fragment growing or SAR-by-catalog approaches. The pyrazolo-oxazepine core has been independently validated to block GSDMD-mediated pyroptotic cell death and NET formation in human neutrophils, as reported by Sollberger et al. (Sci Immunol, 2018) [1]. The free carboxylic acid at the 3-position provides a direct vector for amide-based fragment elaboration without requiring deprotection steps, accelerating hit-to-lead optimization in this emerging therapeutic area.

Regioisomerically Defined Parallel Library Synthesis

In medicinal chemistry campaigns where the 3-carboxylic acid regioisomer is specifically required for structure-activity relationship (SAR) exploration, this compound (98% purity) provides a well-characterized starting material that is structurally distinct from the more common 2-carboxylic acid analog (CAS 1509569-48-5, typically 95% purity) . The unambiguous regioisomeric identity (confirmed by IUPAC nomenclature and InChI Key) ensures that library products are not confounded by positional isomer contamination, which is critical when interpreting SAR data for hydrogen-bonding interactions or metal-chelation geometry.

Scaffold-Hopping from Aromatic to Saturated Heterocyclic Cores

For teams seeking to increase the sp3 carbon fraction (Fsp3) of lead compounds—a strategy associated with improved clinical success rates—this fully saturated tetrahydropyrazolo-oxazepine offers a conformationally flexible, three-dimensional alternative to flat aromatic heterocycles [2]. The seven-membered saturated oxazepine ring provides distinct conformational space compared to six-membered oxazine or aromatic-fused analogs, making it a valuable diversity element in fragment libraries aimed at exploring novel chemical space.

Carbonic Anhydrase or Metallo-Enzyme Inhibitor Design

Heteroaryl-pyrazole carboxylic acids have established precedent as zinc-binding fragments in carbonic anhydrase inhibitor design, as demonstrated by Cadoni et al. (ACS Med Chem Lett, 2017) [3]. The 3-carboxylic acid group on the pyrazolo-oxazepine scaffold may serve as a metal-coordinating warhead for zinc-dependent enzymes. The saturated oxazepine ring offers additional opportunities for hydrophobic pocket occupation and selectivity engineering versus off-target carbonic anhydrase isoforms.

Quote Request

Request a Quote for 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.